4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile
Overview
Description
4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile is a chemical compound with the formula C8H4N2O2S and a molecular weight of 192.19 . It is used in various scientific research applications due to its unique properties, making it a valuable tool in drug discovery, material synthesis, and biological studies.
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: C1=C(C=C2C(=C1O)N=C(S2)C#N) . This indicates the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.19 . It is recommended to be stored in a dry environment at 2-8°C .Scientific Research Applications
Cytotoxicity and Cancer Research :
- Thiazole derivatives, related to 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile, have been evaluated for their cytotoxic effects against various cancer cell lines. These derivatives exhibit significant activity, suggesting potential applications in cancer research and treatment (Mohareb, Abdallah, & Ahmed, 2017).
Antiviral Research :
- Certain derivatives have been synthesized and tested against SARS-CoV-2 main protease, indicating potential utility in the development of anti-COVID-19 drugs (Mohareb & Abdo, 2021).
Material Science and Crystallography :
- Research on dihydrofuran carbonitrile derivatives, closely related to this compound, has provided insights into crystallographic data and molecular structures, useful in material science (Swamy et al., 2020).
Spectroscopic and Structural Analysis :
- Studies on structural parameters and spectroscopic characterization of related compounds provide valuable information for their potential applications in various fields including biology and corrosion inhibition (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Synthesis and Molecular Dynamics :
- Research has been conducted on the synthesis and molecular dynamics of nitrile-based helicenes, which are structurally related to this compound, contributing to the field of chemical synthesis (Pratap et al., 2012).
Antimicrobial Research :
- Novel thiazole derivatives incorporating the pyridine moiety, similar to this compound, have been assessed for their antimicrobial properties, indicating potential in the development of new antimicrobial agents (Khidre & Radini, 2021).
Organic Light-Emitting Diodes (OLEDs) :
- Compounds structurally related to this compound have been designed for use as host materials in blue phosphorescent OLEDs, indicating applications in the field of electronics and display technologies (Deng, Li, Wang, & Wu, 2013).
Future Directions
Properties
IUPAC Name |
4,6-dihydroxy-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2S/c9-3-7-10-8-5(12)1-4(11)2-6(8)13-7/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPITXHLIVXDRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)N=C(S2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663376 | |
Record name | 4,6-Dihydroxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-41-6 | |
Record name | 4,6-Dihydroxy-2-benzothiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7267-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dihydroxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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